molecular formula C15H30O3Si B14255043 Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate CAS No. 214040-52-5

Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate

Cat. No.: B14255043
CAS No.: 214040-52-5
M. Wt: 286.48 g/mol
InChI Key: XKEVCRCFBQPWJQ-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is an organic compound that features a trimethylsilyl group, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-trimethylsilylethanol with a suitable carboxylic acid derivative under acidic conditions to form the ester . The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxy site. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the trimethylsilyl group offers protection and stability, while the ester and hydroxy groups allow for further functionalization.

Properties

CAS No.

214040-52-5

Molecular Formula

C15H30O3Si

Molecular Weight

286.48 g/mol

IUPAC Name

ethyl 9-hydroxy-2-(trimethylsilylmethyl)non-2-enoate

InChI

InChI=1S/C15H30O3Si/c1-5-18-15(17)14(13-19(2,3)4)11-9-7-6-8-10-12-16/h11,16H,5-10,12-13H2,1-4H3

InChI Key

XKEVCRCFBQPWJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCCCCCO)C[Si](C)(C)C

Origin of Product

United States

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